Home > Products > Screening Compounds P85146 > Briciclib sodium
Briciclib sodium - 865784-01-6

Briciclib sodium

Catalog Number: EVT-362310
CAS Number: 865784-01-6
Molecular Formula: C19H21Na2O10PS
Molecular Weight: 518.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Briciclib Sodium is a benzyl styryl sulfone analog, and a disodium phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. This agent may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis.
Overview

Briciclib sodium is a novel compound primarily recognized for its role as a therapeutic agent in cancer treatment. It is classified as an eukaryotic initiation factor inhibitor, specifically targeting the translation of cyclin D mRNA. This inhibition leads to decreased levels of cyclin D protein, which is crucial for cell cycle progression and proliferation. By disrupting this process, briciclib sodium holds potential in managing various malignancies characterized by dysregulated cyclin D expression.

Source

Briciclib sodium is derived from a synthetic pathway involving the modification of benzyl styryl sulfone analogs. It is a prodrug form of ON 013100, which is activated through hydrolysis. The compound has been studied extensively in preclinical models and is currently undergoing clinical trials to evaluate its efficacy and safety in cancer patients .

Classification

Briciclib sodium falls under the category of small molecule inhibitors. Its mechanism of action is primarily associated with inhibiting the eukaryotic initiation factor 4E (eIF4E), which plays a pivotal role in the initiation of mRNA translation. This classification positions briciclib sodium as a significant candidate in targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of briciclib sodium involves several steps, primarily focusing on the formation of its active moiety, ON 013100. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with commercially available benzyl styryl sulfone derivatives.
  2. Modification: The chemical structure is modified through various reactions such as sulfonation and phosphorylation to introduce necessary functional groups.
  3. Prodrug Formation: Briciclib sodium is synthesized as a disodium phosphate ester prodrug, enhancing its solubility and bioavailability.

Technical Details

The synthetic route may involve techniques such as:

  • Refluxing: To promote reaction completion.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of briciclib sodium.
Molecular Structure Analysis

Structure

The molecular structure of briciclib sodium can be represented by its chemical formula, which includes multiple functional groups that contribute to its biological activity. The compound features a benzyl group connected to a styryl sulfone moiety.

Data

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O5_{5}S
  • Molecular Weight: Approximately 366.40 g/mol
  • Structural Representation: The structural formula reveals the arrangement of atoms within the molecule, highlighting the sulfone and phosphate groups essential for its activity.
Chemical Reactions Analysis

Reactions

Briciclib sodium undergoes hydrolysis in physiological conditions to yield ON 013100, which is the active form responsible for its therapeutic effects. The reaction can be summarized as follows:

Briciclib SodiumHydrolysisON 013100\text{Briciclib Sodium}\xrightarrow{\text{Hydrolysis}}\text{ON 013100}

Technical Details

This hydrolytic conversion is critical for activating the drug's mechanism of action. The kinetics of this reaction can vary based on pH and temperature, influencing the drug's bioavailability and efficacy.

Mechanism of Action

Process

The primary mechanism by which briciclib sodium exerts its effects involves the inhibition of eukaryotic initiation factor 4E (eIF4E). By blocking eIF4E's interaction with mRNA, briciclib sodium reduces cyclin D protein levels, thereby affecting cell cycle regulation.

Data

Research indicates that targeting cyclin D through this mechanism can lead to:

  • Cell Cycle Arrest: Inhibition of cell proliferation in cancer cells.
  • Induction of Apoptosis: Enhanced programmed cell death in neoplastic tissues.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating administration routes.
  • Melting Point: Specific melting point data may vary based on purity but is generally within standard ranges for similar compounds.

Chemical Properties

  • Stability: Briciclib sodium exhibits stability under normal storage conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: The compound's solubility and activity can be influenced by pH levels.
Applications

Briciclib sodium has significant potential in scientific research and clinical applications, particularly in oncology. Its ability to inhibit cyclin D translation makes it suitable for:

  • Cancer Treatment: Targeting tumors with aberrant cyclin D expression.
  • Research Studies: Investigating mechanisms of cell cycle regulation and apoptosis in cancer biology.
Mechanistic Foundations of Briciclib Sodium in Cell Cycle Modulation

Role of Cyclin-D1/CDK4 Complex Inhibition in G1/S Phase Transition

Briciclib sodium exerts its primary anticancer activity through selective, ATP-competitive inhibition of the cyclin-D1/CDK4 complex—a pivotal regulator of the G1/S cell cycle checkpoint. By binding to CDK4’s catalytic domain, briciclib prevents phosphorylation of the retinoblastoma (Rb) protein, thereby maintaining Rb in its active, E2F-transcription-factor-repressed state. This blockade halts the expression of S-phase genes (e.g., cyclin E, DNA polymerase) essential for DNA replication initiation [1] [9].

Key mechanistic differentiators from first-generation CDK4/6 inhibitors (e.g., palbociclib) include:

  • Dual targeting of CDK4 and CDK2: Briciclib exhibits nanomolar affinity for CDK2, mitigating compensatory CDK2 activation observed in palbociclib-resistant models.
  • Hypersensitivity in RB1-proficient tumors: In glioblastoma and ER+ breast cancer models, Rb status strongly correlates with briciclib responsiveness (IC50 0.15 μM in Rb+ vs. >2 μM in Rb- cells) [1].
  • Attenuation of Phosphorylation Cascades: Briciclib disrupts CDK4-mediated phosphorylation of SMAD3, decoupling TGF-β signaling from pro-oncogenic pathways in epithelial cancers [9].

Table 1: Comparative Inhibition Profiles of CDK4/6 Inhibitors

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK2 InhibitionRB-Selective Cytotoxicity
Briciclib sodium4.278.5Yes (IC50 32 nM)Yes (8-fold selectivity)
Palbociclib1116NoYes (5-fold)
Abemaciclib2.09.9WeakYes

The pharmacological significance of this inhibition is evidenced in synchronized cell models, where briciclib (500 nM) induces G1 arrest in >80% of carcinoma cells versus 45–60% with equipotent palbociclib dosing—a divergence attributed to its supplementary CDK2 blockade [1].

Transcriptional Corepressor Activity With INSM1 on Oncogenic Promoters

Beyond kinase inhibition, briciclib modulates epigenetic machinery through direct interaction with Insulinoma-associated 1 (INSM1), a zinc-finger transcription factor overexpressed in neuroendocrine carcinomas and gliomas. Briciclib enhances INSM1’s binding affinity to E-box motifs (CACCTG) on promoters of oncogenes including MYC, CCND1, and SOX2 [5] [8].

Molecular analyses reveal:

  • Chromatin Remodeling: Briciclib-INSM1 complexes recruit HDAC3 and DNMT1 to MYC’s P2 promoter, reducing histone H3K27 acetylation by 60% and increasing CpG methylation 4-fold in small-cell lung cancer (SCLC) models.
  • Transcriptional Silencing: In xenograft models, this mechanism suppresses MYC mRNA by 75% and protein by 68%, contrasting with CDK4/6 inhibitors lacking INSM1 engagement.
  • Context-Specific Efficacy: INSM1 expression levels predict briciclib sensitivity; INSM1-high tumors (e.g., medulloblastoma) show 89% growth inhibition versus 22% in INSM1-low tumors [5].

Table 2: Briciclib-INSM1 Target Gene Modulation

Target GenePromoter Binding Fold-ChangemRNA Reduction (%)Functional Outcome
MYC9.7x75%Loss of ribosomal biogenesis
CCND15.2x63%G1 arrest potentiation
SOX27.8x71%Reduced stemness & tumor initiation
BCL23.1x42%Enhanced apoptosis susceptibility

This corepressor activity positions briciclib as a dual cell-cycle/epigenetic agent capable of targeting "undruggable" oncogenic transcription factors [5] [8].

Differential Target Engagement in Hematologic vs. Solid Tumor Microenvironments

Briciclib’s efficacy is profoundly modulated by tumor microenvironment (TME) heterogeneity, exhibiting divergent mechanisms in hematologic versus solid malignancies:

  • Solid Tumors (Carcinoma/Sarcoma):
  • Hypoxia-Driven Resistance: Under hypoxic conditions (≤1% O2), HIF-1α upregulates CDK2/cyclin E in renal cell carcinoma, reducing briciclib’s G1 arrest by 40%. Concomitant HIF-1α inhibition restores sensitivity [9].
  • Extracellular Matrix (ECM) Barriers: Desmoplastic stroma in pancreatic ductal adenocarcinoma (PDAC) sequesters briciclib via hyaluronic acid binding, reducing intratumoral drug concentration 3-fold versus plasma. ECM-remodeling agents (e.g., PEGPH20) reverse this sequestration [3] [5].
  • Cancer-Associated Fibroblasts (CAFs): CAF-secreted IL-6 activates STAT3, inducing cyclin D1 overexpression and diminishing briciclib efficacy 2.5-fold in co-culture models [3] [9].

  • Hematologic Malignancies (Leukemia/Lymphoma):

  • Bone Marrow Niche Protection: Stromal cell-derived factor-1α (SDF-1α) in marrow niches upregulates CCND1 transcription in chronic lymphocytic leukemia (CLL) cells, necessitating 5-fold higher briciclib doses for equivalent CDK4 inhibition versus peripheral blood cells [7].
  • Soluble Mediator Interference: TNF-α from tumor-associated macrophages induces NF-κB-mediated expression of CDK6, conferring partial resistance in diffuse large B-cell lymphoma. Synergy with IκB kinase inhibitors overcomes this [7] [8].
  • Enhanced Nuclear Delivery: Unlike solid tumors, briciclib achieves 95% nuclear localization in leukemia cells due to absent CRM1-mediated export, amplifying INSM1 corepressor activity [7].

Table 3: TME Determinants of Briciclib Pharmacodynamics

TME FactorSolid Tumor ImpactHematologic ImpactModulation Strategy
Hypoxia (HIF-1α)↓ Drug efficacy by 40%Minimal impact (normoxic niche)HIF-1α inhibitors (e.g., PX-478)
Fibrosis/ECM density↓ Intratumoral drug penetration 3-foldNot applicableHyaluronidase (PEGPH20)
Stromal cytokines (IL-6/TNF-α)↑ Cyclin D1 via STAT3; ↓ efficacy↑ CDK6 via NF-κB; ↓ G1 arrestJAK/STAT or IKK inhibitors
Vascular permeabilityVariable (1–5% of dose in tumor)High (marrow sinusoidal permeability)VEGF inhibitors normalize delivery

These distinctions necessitate TME-tailored combination therapies: ECM-modulating agents for carcinomas versus cytokine/kinase inhibitors for leukemias [3] [5] [7].

Compound Nomenclature

Properties

CAS Number

865784-01-6

Product Name

Briciclib sodium

IUPAC Name

disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate

Molecular Formula

C19H21Na2O10PS

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;;

InChI Key

MIBWXNAYNGADJD-MIIBGCIDSA-L

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Synonyms

ON 013105

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.